N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases such as cancer .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial, anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s interaction with its targets could lead to changes in cellular processes, potentially inhibiting the growth of harmful cells or organisms .
Biochemical Pathways
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that the compound may interact with pathways involved in cell growth and proliferation .
Pharmacokinetics
It is known that the bioavailability of a drug can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that the compound may inhibit the growth of harmful cells or organisms .
Action Environment
Factors such as temperature, ph, and the presence of other substances can influence the action of a compound .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Cellular Effects
Molecular Mechanism
It is known that benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzofuran compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It has been reported that a benzofuran derivative, (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine (BPAP), has shown significant inhibition of tumor growth at both low and high doses .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzofuran compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of Substituents: The 2-chloro-6-fluorobenzamide moiety is introduced through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives under oxidative conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anti-inflammatory and anti-tumor properties.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide stands out due to its unique combination of substituents, which confer specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3/c1-23-16(15-9-11-5-2-3-8-14(11)24-15)10-21-18(22)17-12(19)6-4-7-13(17)20/h2-9,16H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNVNFXZLBZNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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